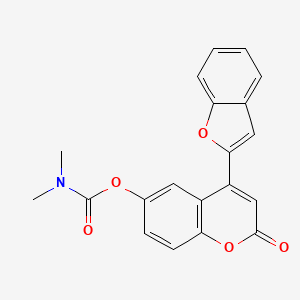

4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .科学的研究の応用

Computational Investigation and Molecular Properties

A computational study conducted by Mallikarjunaiah et al. (2021) on a similar benzofuran coumarin derivative revealed insights into the compound's electronic properties, including the highest occupied and lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential maps. This research provides a basis for understanding the electronic and optical properties of related compounds, which could be crucial for their application in materials science and molecular electronics (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Synthetic Access to Antimycobacterial Analogues

Research by Alvey et al. (2008) focused on the synthesis of furo[3,2-f]chromene analogues as selective inhibitors of mycobacterial growth, showcasing the potential antimycobacterial applications. This work emphasizes the compound's relevance in medicinal chemistry, particularly in the development of new treatments for mycobacterial infections (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).

Chemical Diversity in Marine Sponge-Associated Fungi

Prompanya et al. (2016) isolated new benzofuran and chromene derivatives from the marine sponge-associated fungus Neosartorya quadricincta. Although these compounds did not show significant antibacterial, antifungal, or cytotoxic activity in this study, the research contributes to the chemical diversity and potential pharmaceutical applications of marine-derived substances (Prompanya, Dethoup, Gales, Lee, Pereira, Silva, Pinto, & Kijjoa, 2016).

Synthesis and Spectroscopic Analysis

Evale et al. (2009) estimated the dipole moments of biologically active coumarins, including derivatives related to the target compound, using solvatochromic shift methods. This research provides valuable data on the electronic structure and solvatochromic properties of coumarin derivatives, which could inform their use in biological and chemical sensors (Evale, Hanagodimath, Khan, & Kulkarni, 2009).

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . The full therapeutic potential of benzofuran compounds can be utilized for the treatment of microbial diseases .

作用機序

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that improving bioavailability is a target achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds .

特性

IUPAC Name |

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQPVUDFLODBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)

![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)

![2-(2-bromophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)

![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)